2-Butenoic acid, 2-isothiocyanato-3-methyl-, ethyl ester
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Overview
Description
2-Butenoic acid, 2-isothiocyanato-3-methyl-, ethyl ester is an organic compound with a unique structure that includes an isothiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-isothiocyanato-3-methyl-, ethyl ester typically involves the reaction of 2-butenoic acid derivatives with isothiocyanate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for efficiency, cost-effectiveness, and safety, adhering to industrial standards and regulations.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 2-isothiocyanato-3-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Thiourea derivatives or esters.
Scientific Research Applications
2-Butenoic acid, 2-isothiocyanato-3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 2-isothiocyanato-3-methyl-, ethyl ester involves its interaction with biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity. The molecular targets and pathways involved include thiol groups on cysteine residues and amine groups on lysine residues.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 3-methyl-, ethyl ester
- 2-Butenoic acid, 3-methyl-, methyl ester
- 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester
Uniqueness
2-Butenoic acid, 2-isothiocyanato-3-methyl-, ethyl ester is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
51110-21-5 |
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Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
ethyl 2-isothiocyanato-3-methylbut-2-enoate |
InChI |
InChI=1S/C8H11NO2S/c1-4-11-8(10)7(6(2)3)9-5-12/h4H2,1-3H3 |
InChI Key |
PZFLATCPEJSIMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C)N=C=S |
Origin of Product |
United States |
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